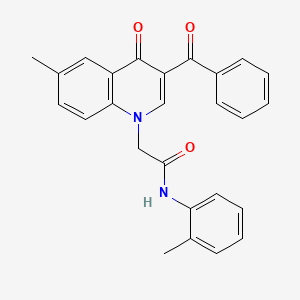

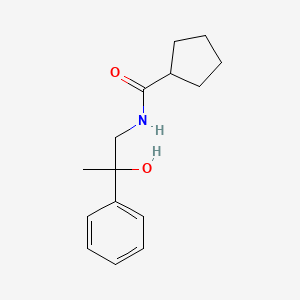

N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide is a derivative of cyclopentanecarboxamide, which is a core structure for various pharmacologically active compounds. The presence of a phenyl group and a hydroxy group in the structure suggests potential interactions with biological targets. Although the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as angiotensin converting enzyme (ACE) inhibition and sodium channel blocking .

Synthesis Analysis

The synthesis of related compounds involves the formation of monoamidic derivatives of cyclohexanedicarboxylic and cyclopentanedicarboxylic acids. For instance, hydroxamic derivatives of cyclohexane series were synthesized and showed marked increases in potency upon alkylation of the amidic nitrogen with methyl or ethyl groups . Similarly, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . These findings provide insights into the conformational preferences of cyclohexanecarboxamide derivatives, which could be relevant for the molecular structure analysis of N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide.

Chemical Reactions Analysis

The chemical reactivity of cyclopentanecarboxamide derivatives can be inferred from the synthesis and reactivity of similar compounds. The introduction of functional groups such as hydroxamic, sulfhydrylic, or arylcarbamothioyl groups can significantly alter the chemical properties and reactivity of these molecules . The specific reactivity of N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide would depend on the functional groups present and their positions within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentanecarboxamide derivatives are influenced by their molecular structure. The presence of a hydroxyl group and a phenyl ring in N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide would affect its polarity, solubility, and potential for hydrogen bonding. The stereochemistry of the hydroxyl group and substitution on the phenyl rings are critical for biological activity, as seen in the evaluation of cyclopentane-based compounds for sodium channel blocking activity . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compound.

Scientific Research Applications

Enantiomeric Resolution and Analytical Applications

- Capillary Zone Electrophoresis : Enantiomers of racemic 2-hydroxy acids, including compounds structurally related to N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide, were resolved by capillary zone electrophoresis using cyclodextrins, demonstrating the technique's utility in the chiral resolution of similar compounds (Nardi et al., 1993).

Synthesis and Drug Design

- Anticancer Agent Design : A series of functionalized amino acid derivatives, including structures similar to N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide, were synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines, indicating the potential for designing new anticancer agents (Kumar et al., 2009).

Sodium Channel Blockers

- Novel Cyclopentane-based Compounds : Compounds with a structural basis similar to N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide were evaluated for inhibitory activity against the peripheral nerve sodium channel Na(V)1.7, showing potential efficacy in rat models of inflammatory and neuropathic pain (Ok et al., 2006).

Supramolecular Chemistry

- Hydrogen Bonding in Racemic Crystal Structures : Studies on disubstituted and trisubstituted cyclopentane derivatives, including those structurally related to N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide, revealed patterns of supramolecular self-assembly organized by parallel and antiparallel hydrogen bonds, contributing to the understanding of molecular interactions in racemic crystals (Kălmăn et al., 2001).

Chemical and Biological Evaluation

- Cyclodextrin Finished Polyamide Inguinal Meshes : The study utilized cyclodextrins as a finishing agent for polyamide fibers to create inguinal meshes with enhanced antibiotic delivery properties. This application demonstrates the innovative use of chemical modifications to improve the functional properties of medical textiles (El Ghoul et al., 2008).

properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-15(18,13-9-3-2-4-10-13)11-16-14(17)12-7-5-6-8-12/h2-4,9-10,12,18H,5-8,11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSGCLNFCNFVFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CCCC1)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B2548775.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B2548778.png)

![2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid](/img/structure/B2548780.png)

![Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2548783.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2548788.png)

![2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid](/img/structure/B2548792.png)